molecular formula C8H7BrClFO B14899664 2-Bromo-2-(4-chloro-3-fluorophenyl)ethan-1-ol

2-Bromo-2-(4-chloro-3-fluorophenyl)ethan-1-ol

Cat. No.: B14899664
M. Wt: 253.49 g/mol
InChI Key: ILMVQVPUFVCCES-UHFFFAOYSA-N
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Description

2-Bromo-2-(4-chloro-3-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H7BrClFO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated phenyl derivative. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-(4-chloro-3-fluorophenyl)ethan-1-ol typically involves the bromination of 2-(4-chloro-3-fluorophenyl)ethanol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-(4-chloro-3-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-2-(4-chloro-3-fluorophenyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-2-(4-chloro-3-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The presence of halogens on the phenyl ring can influence the compound’s reactivity and interactions with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2-(4-chloro-3-fluorophenyl)ethan-1-ol is unique due to the specific arrangement of halogens on the phenyl ring and the presence of both a bromine atom and a hydroxyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications .

Properties

Molecular Formula

C8H7BrClFO

Molecular Weight

253.49 g/mol

IUPAC Name

2-bromo-2-(4-chloro-3-fluorophenyl)ethanol

InChI

InChI=1S/C8H7BrClFO/c9-6(4-12)5-1-2-7(10)8(11)3-5/h1-3,6,12H,4H2

InChI Key

ILMVQVPUFVCCES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CO)Br)F)Cl

Origin of Product

United States

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